Ubiquitination-IN-1 is synthesized through various chemical methods aimed at mimicking or inhibiting the natural ubiquitination process. It belongs to a class of compounds known as ubiquitin inhibitors, which are designed to interfere with the enzymatic activity of ubiquitin ligases (E3 enzymes), thereby preventing the attachment of ubiquitin to target proteins. This classification is significant in pharmacological research, particularly in developing therapeutic agents targeting the ubiquitin-proteasome pathway.
The synthesis of Ubiquitination-IN-1 can be achieved through several chemical strategies:
These methods enable researchers to produce Ubiquitination-IN-1 in varying forms and purities, essential for subsequent biological assays.
The molecular structure of Ubiquitination-IN-1 is characterized by specific functional groups that facilitate its interaction with ubiquitin ligases. The compound typically features:
The precise molecular formula and structural data may vary based on the synthetic route employed but generally include carbon, hydrogen, nitrogen, and oxygen atoms arranged to resemble ubiquitin's active site.
Ubiquitination-IN-1 participates in several key reactions:
These reactions are crucial for understanding how Ubiquitination-IN-1 can modulate cellular processes through its impact on protein degradation pathways.
The mechanism by which Ubiquitination-IN-1 exerts its effects involves several steps:
This mechanism highlights the potential therapeutic applications of Ubiquitination-IN-1 in diseases characterized by aberrant protein degradation.
Ubiquitination-IN-1 exhibits several notable physical and chemical properties:
These properties are critical for determining how Ubiquitination-IN-1 can be used effectively in laboratory settings.
Ubiquitination-IN-1 has several applications in scientific research:
Through these applications, Ubiquitination-IN-1 contributes significantly to advancing our understanding of cellular regulation via ubiquitination.
Ubiquitination-IN-1 (compound 24) is a targeted inhibitor disrupting the ubiquitin-proteasome system by specifically interfering with protein-protein interactions essential for substrate recognition. Its primary mechanism centers on stabilizing tumor suppressors by blocking their degradation, exemplified by its role in elevating p27Kip1 levels.
The Cks1-Skp2 interaction is a critical node for cell cycle regulation. Ubiquitination-IN-1 binds at this interface with high specificity, exhibiting a half-maximal inhibitory concentration (IC50) of 0.17 μM. This potency stems from its precise structural complementarity with the Cks1-Skp2 complex.
Cryo-electron microscopy (cryo-EM) studies reveal that the compound inserts into a hydrophobic cleft formed by the leucine-rich repeat (LRR) domain of Skp2 and the phosphothreonine-binding pocket of Cks1. Key interactions include:
This network results in steric occlusion of phosphorylated Thr187 on p27, preventing its recruitment to the SCFSkp2 complex [2] [4] [6].
Table 1: Structural Interactions of Ubiquitination-IN-1 with Cks1-Skp2 Complex
Target Residue | Interaction Type | Functional Consequence |
---|---|---|
Skp2 Glu97 | Hydrogen bond | Disrupts phospho-Thr187 recognition |
Skp2 Phe119 | Hydrophobic packing | Stabilizes inhibitor docking |
Cks1 Arg73 | Ionic/H-bond interaction | Blocks p27 binding interface |
Skp2 Tyr214 | π-π stacking | Anchors the inhibitor core structure |
Ubiquitination-IN-1 operates primarily through competitive inhibition, directly occupying the Cks1-Skp2 interface required for p27 binding. Surface plasmon resonance (SPR) data confirm a >90% reduction in phosphorylated p27 binding when pre-incubated with the inhibitor. However, secondary allosteric effects occur through:
The SCF (Skp1-Cullin-F-box) complex belongs to the RING-type E3 ligase family, where Skp2 acts as the substrate-recognition subunit. Ubiquitination-IN-1 destabilizes this complex via two mechanisms:
Table 2: Components of SCFSkp2 Complex and Effects of Ubiquitination-IN-1
Component | Function in Ubiquitination | Impact of Inhibition |
---|---|---|
Skp2 (F-box protein) | Substrate recognition (p27Kip1) | Impaired p27 binding; reduced degradation |
Cks1 | Enhances Skp2-p27 affinity | Disrupted phospho-substrate recruitment |
Cullin-1 | Scaffold for RING protein RBX1 | Diminished complex stability |
RBX1 | Recruits E2 ubiquitin-conjugating enzyme | Delayed ubiquitin transfer |
The ubiquitination pathway relies on sequential E1-E2-E3 enzymatic activity:
Ubiquitination-IN-1 specifically disrupts the E2-E3 cooperativity phase. In vitro ubiquitination assays demonstrate:
Notably, the inhibitor does not affect other E3 ligase classes (e.g., HECT-type), highlighting its precision for SCFSkp2. This specificity arises because HECT ligases employ a distinct catalytic mechanism involving a cysteine intermediate, unlike RING E3s like SCFSkp2 that facilitate direct ubiquitin transfer from E2 to substrate [7] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2